Carnidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

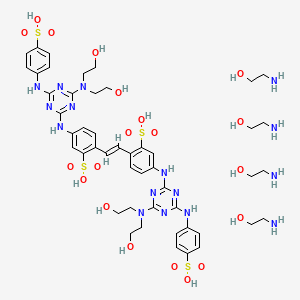

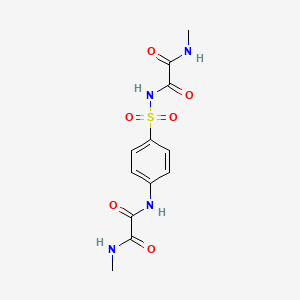

Carnidazole hydrochloride is an antiprotozoal drug belonging to the nitroimidazole class. It is primarily used in veterinary medicine for the treatment of trichomoniasis (canker) in ornamental and homing pigeons . The compound is known for its effectiveness against protozoal infections and is marketed under the trade name Spartrix .

Preparation Methods

The synthesis of Carnidazole hydrochloride involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The mechanochemical approach is generally preferred for the preparation of quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones . Industrial production methods typically involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Chemical Reactions Analysis

Carnidazole hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetonitrile and deionized water with 0.1% formic acid . Major products formed from these reactions include high-purity Carnidazole reference materials, which are essential for accurate residue analysis in veterinary applications .

Scientific Research Applications

Carnidazole hydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of hydrazones and quinazolines . In biology, it is effective against the scuticociliate fish pathogen Philasterides dicentrarchi . In medicine, it is used for the treatment of trichomoniasis in pigeons . Additionally, it is utilized in the development and validation of rapid methods for the determination and confirmation of nitroimidazoles in animal plasma, eggs, milk, and honey using liquid chromatography-tandem mass spectrometry .

Mechanism of Action

The mechanism of action of Carnidazole hydrochloride involves the inhibition of DNA synthesis in protozoal organisms . The compound diffuses across cell membranes and penetrates cells via porins . The intracellular reduction of the nitro group by susceptible organisms forms free radicals, resulting in DNA damage and inhibition of enzymes involved in energy production .

Comparison with Similar Compounds

Carnidazole hydrochloride is similar to other nitroimidazole compounds such as metronidazole, dimetridazole, and ornidazole . These compounds share similar activities against protozoal infections, with minimum lethal concentrations ranging from 1.9 to 7.8 µg/ml . this compound is unique in its specific application for the treatment of trichomoniasis in pigeons .

Properties

CAS No. |

55455-75-9 |

|---|---|

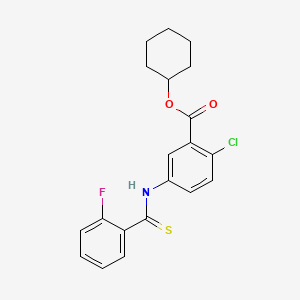

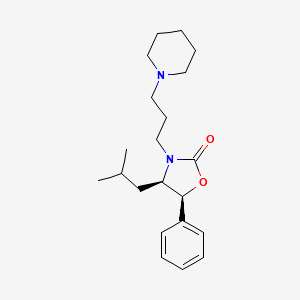

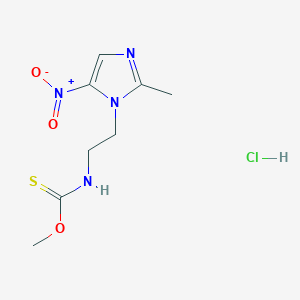

Molecular Formula |

C8H13ClN4O3S |

Molecular Weight |

280.73 g/mol |

IUPAC Name |

O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate;hydrochloride |

InChI |

InChI=1S/C8H12N4O3S.ClH/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2;/h5H,3-4H2,1-2H3,(H,9,16);1H |

InChI Key |

RIUCUZVIVKJIFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.